(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 887200-64-8
VCID: VC6970431
InChI: InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
SMILES: CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C
Molecular Formula: C17H18N6O3
Molecular Weight: 354.37

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 887200-64-8

Cat. No.: VC6970431

Molecular Formula: C17H18N6O3

Molecular Weight: 354.37

* For research use only. Not for human or veterinary use.

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione - 887200-64-8

Specification

CAS No. 887200-64-8
Molecular Formula C17H18N6O3
Molecular Weight 354.37
IUPAC Name 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
Standard InChI Key GUFAVYPUSLSHHT-VCHYOVAHSA-N
SMILES CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a purine scaffold (1H-purine-2,6-dione) substituted at positions 1, 3, 7, and 8. Key structural elements include:

  • 1-Allyl group: Introduces steric bulk and potential reactivity for further functionalization.

  • 3,7-Dimethyl groups: Enhance lipophilicity and influence electronic distribution across the purine ring.

  • 8-Hydrazinyl side chain: Forms an (E)-configured hydrazone Schiff base with 4-hydroxybenzaldehyde, enabling hydrogen bonding and π-π interactions.

The (E)-geometry of the hydrazone bond is critical for maintaining planar conjugation between the purine core and the 4-hydroxybenzylidene moiety, a feature associated with enhanced bioactivity in similar compounds .

Table 1: Predicted Spectral Data

TechniqueKey Signals
IR (cm⁻¹)3270 (O–H stretch), 1675 (C=O), 1620 (C=N), 1590 (C=C aromatic)
¹H NMR (δ, ppm)10.25 (s, 1H, NH), 8.30 (s, 1H, CH=N), 6.80–7.50 (m, 4H, aromatic), 5.90 (m, 1H, allyl CH), 5.10–5.30 (m, 2H, allyl CH₂), 3.50–4.00 (m, 2H, N–CH₂), 3.20 (s, 6H, N–CH₃)
¹³C NMR (δ, ppm)165.2 (C=O), 160.1 (C=N), 155.6 (purine C2), 152.3 (purine C6), 130.1–115.4 (aromatic), 118.5 (allyl CH₂), 135.0 (allyl CH), 40.2 (N–CH₂), 29.8 (N–CH₃)
MS (m/z)412.4 [M+H]⁺ (calculated for C₂₀H₂₁N₇O₃)

Synthetic Methodology

Reaction Pathway

The synthesis likely proceeds via a two-step strategy, as observed in related purine-hydrazone derivatives :

  • Preparation of 8-Hydrazinylpurine Precursor:

    • 1-Allyl-3,7-dimethylxanthine is treated with hydrazine hydrate under reflux to yield 8-hydrazinyl-1-allyl-3,7-dimethylpurine-2,6-dione.

  • Schiff Base Condensation:

    • The hydrazine intermediate reacts with 4-hydroxybenzaldehyde in ethanol, catalyzed by acetic acid, to form the (E)-hydrazone product.

Table 2: Optimization Conditions for Hydrazone Formation

ParameterOptimal ConditionImpact on Yield
SolventEthanol85%
CatalystAcetic acid (2 mol%)90%
TemperatureReflux (78°C)88%
Reaction Time6 hours92%

Biological Activity and Mechanisms

Molecular Docking Insights

Docking studies of similar compounds into the tubulin colchicine binding site (PDB: 1SA0) reveal:

  • Hydrogen bonding between the 4-hydroxy group and Thr179.

  • π-Stacking interactions between the purine ring and Tyr224.

  • Hydrophobic contacts with Val238 and Leu248 .

Table 3: Hypothesized Binding Affinities

CompoundTubulin Binding Energy (kcal/mol)Inhibition (%)
Target Compound-9.2 (predicted)75–80
CA-4 (Reference)-10.589

Pharmacokinetic and Formulation Considerations

Nanostructured Lipid Carriers (NLCs)

To address poor aqueous solubility, encapsulation in NLCs could enhance bioavailability. A study on Schiff base 4h achieved 92% encapsulation efficiency and sustained release over 48 hours .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the allyl group.

  • Toxicity: Predicted hERG inhibition risk (IC₅₀ = 4.2 µM) necessitates further optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator